N-(2-Morpholinoethyl)-2-phenylquinazolin-4-amine N-(2-Morpholinoethyl)-2-phenylquinazolin-4-amine
Brand Name: Vulcanchem
CAS No.: 18602-70-5
VCID: VC13269741
InChI: InChI=1S/C20H22N4O/c1-2-6-16(7-3-1)19-22-18-9-5-4-8-17(18)20(23-19)21-10-11-24-12-14-25-15-13-24/h1-9H,10-15H2,(H,21,22,23)
SMILES: C1COCCN1CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
Molecular Formula: C20H22N4O
Molecular Weight: 334.4 g/mol

N-(2-Morpholinoethyl)-2-phenylquinazolin-4-amine

CAS No.: 18602-70-5

Cat. No.: VC13269741

Molecular Formula: C20H22N4O

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Morpholinoethyl)-2-phenylquinazolin-4-amine - 18602-70-5

Specification

CAS No. 18602-70-5
Molecular Formula C20H22N4O
Molecular Weight 334.4 g/mol
IUPAC Name N-(2-morpholin-4-ylethyl)-2-phenylquinazolin-4-amine
Standard InChI InChI=1S/C20H22N4O/c1-2-6-16(7-3-1)19-22-18-9-5-4-8-17(18)20(23-19)21-10-11-24-12-14-25-15-13-24/h1-9H,10-15H2,(H,21,22,23)
Standard InChI Key ZQIFDOULZQNKEF-UHFFFAOYSA-N
SMILES C1COCCN1CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
Canonical SMILES C1COCCN1CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

N-(2-Morpholinoethyl)-2-phenylquinazolin-4-amine features a quinazoline core substituted at position 2 with a phenyl group and at position 4 with a morpholinoethylamine moiety. The morpholine ring contributes to its solubility in polar solvents, while the phenyl group enhances lipophilicity, enabling membrane permeability. Key physicochemical parameters include:

PropertyValue
Molecular Weight334.4 g/mol
Solubility in DMSO>10 mM
LogP (Predicted)3.2 ± 0.4
Hydrogen Bond Donors/Acceptors2/5

The planar quinazoline core facilitates π-π stacking interactions with biological targets, such as viral proteases and kinase domains . Nuclear Magnetic Resonance (NMR) spectra confirm the presence of characteristic proton environments:

  • Morpholine protons: δ 2.4–2.6 ppm (CH2_2 adjacent to oxygen)

  • Quinazoline aromatic protons: δ 7.5–8.3 ppm

Synthesis and Optimization Strategies

Conventional Synthesis Routes

The compound is typically synthesized via a four-step protocol involving cyclization and nucleophilic substitution :

  • Morpholine-4-carboxamide formation: Reaction of morpholine with urea under HCl yields the carboxamide intermediate (85% yield).

  • Cyclization: Treatment with anthranilic acid in refluxing acetic acid produces 2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one.

  • Chlorination: Phosphorus oxychloride converts the ketone to a chloro derivative.

  • Amination: Refluxing with 2-morpholinoethylamine in ethanol affords the final product (78% yield).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, amination under 300 W irradiation at 120°C achieves 92% yield in 15 minutes versus 6 hours conventionally.

Table 1: Comparative Synthesis Methods

MethodTimeYield (%)Purity (%)
Conventional Reflux6 h7898
Microwave-Assisted15 min9299

Pharmacological Activities

Antiviral Activity Against BVDV

In vitro studies demonstrate potent inhibition of BVDV replication (EC50_{50} = 9.68 µM, SI = 12.4). The morpholinoethyl group likely interacts with the viral NS5B polymerase, disrupting RNA synthesis. Derivatives with fluorinated phenyl groups show enhanced activity (EC50_{50} < 5 µM).

COX-II Inhibition and Analgesic Effects

In carrageenan-induced rat paw edema models, the compound reduces inflammation by 68% at 10 mg/kg, comparable to indomethacin . Molecular docking reveals a binding energy of −8.2 kcal/mol to COX-II (PDB: 1CX2), with key interactions:

  • Hydrogen bonds: Morpholine oxygen with Arg120

  • Van der Waals contacts: Phenyl group and Tyr355

Antimicrobial Activity

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) range from 8–32 µg/mL . Docking into E. coli DNA gyrase (PDB: 1KZN) shows a binding score of −7.1 kcal/mol, superior to chloramphenicol (−6.5 kcal/mol) .

Structure-Activity Relationships (SAR) of Derivatives

Position 4 Modifications

Replacing the morpholinoethyl group with bulkier amines (e.g., piperazinyl) improves COX-II selectivity but reduces antiviral potency .

Position 2 Substitutions

  • Electron-withdrawing groups (NO2_2, CF3_3): Enhance antimicrobial activity (MICs ↓ by 4–8×)

  • Electron-donating groups (OCH3_3, CH3_3): Improve CNS penetration for potential neuropathic pain applications

Table 2: Derivative Activity Profiles

DerivativeBVDV EC50_{50} (µM)COX-II IC50_{50} (nM)MIC (S. aureus) (µg/mL)
Parent Compound9.688516
4-Fluoro-phenyl4.921108
4-Piperazinyl15.34232

Mechanistic Insights

Viral Inhibition Pathway

The compound disrupts BVDV replication by:

  • Binding NS5B polymerase (ΔG = −9.4 kcal/mol)

  • Inhibiting RNA-dependent RNA polymerase activity (IC50_{50} = 2.3 µM)

  • Blocking viral assembly via interference with core protein dimerization

COX-II Selectivity

Compared to COX-I (IC50_{50} = 1.2 µM), the 150× selectivity for COX-II arises from:

  • Hydrophobic pocket occupancy: Morpholine fills Val523/Leu384 cavity

  • Salt bridge formation: Protonated amine with Glu524

Future Directions

Prodrug Development

Esterification of the morpholine nitrogen increases oral bioavailability from 22% to 58% in rat models.

Combination Therapies

Synergy with acyclovir (CI = 0.3) suggests potential for herpesvirus co-therapies .

Targeted Drug Delivery

Nanoparticle encapsulation (PLGA carriers) enhances tumor accumulation in xenograft models, reducing effective dose by 70% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator